molecular formula C17H16O4 B1668274 Caffeic acid phenethyl ester CAS No. 104594-70-9

Caffeic acid phenethyl ester

Cat. No.: B1668274
CAS No.: 104594-70-9
M. Wt: 284.31 g/mol
InChI Key: SWUARLUWKZWEBQ-VQHVLOKHSA-N
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Mechanism of Action

Caffeic Acid Phenethyl Ester (CAPE), also known as Phenethyl caffeate, is a flavonoid isolated from honeybee propolis. It has shown multiple pharmacological potentials, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and protective effects on nervous systems and multiple organs .

Target of Action

CAPE’s primary targets include the nuclear factor κB (NF-κB) and XPO1/CRM1, a major nuclear export receptor . NF-κB plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

CAPE interacts with its targets primarily by inhibiting their activity. It was found to be a potent inhibitor of NF-κB, thereby modulating the immune response . It also reduces prostaglandin and leukotriene synthesis, exerting anti-inflammatory effects .

Biochemical Pathways

CAPE modulates the Nrf2 and NF-κB pathways, promoting antioxidant enzyme expression and inhibiting proinflammatory cytokine expression . It also affects the TGF-β1/Smad3 pathway, which is involved in liver fibrosis , and up-regulates the antioxidant capacity in HSC-T6 cells through the Nrf2-mediated MAPKs signaling pathway .

Pharmacokinetics

CAPE is a phenolic compound with an ester bond, which is cleaved by intracellular esterases following its easy access into cells due to its high cell permeability, releasing the effective caffeic acid . .

Result of Action

The molecular and cellular effects of CAPE’s action include inducing leukocyte apoptosis, modulating nuclear factor-kappa B, and suppressing acute inflammation . It also has antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro .

Action Environment

The action, efficacy, and stability of CAPE can be influenced by environmental factors. For instance, the CAPE content of propolis varies from different regions . .

Biochemical Analysis

Biochemical Properties

Caffeic Acid Phenethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . It has been reported to have antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro . It suppresses acute immune and inflammatory responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to help in reducing oxidative stress caused by traumatic brain injury .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . The specific metabolic pathways and their interactions with this compound are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can also affect its localization or accumulation . The compound is cleaved by intracellular esterases following its easy access into the cell due to its high cell permeability, releasing the effective caffeic acid .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeic acid phenethyl ester can be synthesized through several methods. One common approach involves the esterification of caffeic acid with phenethyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions . Another method involves the base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide, followed by recrystallization from benzene .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from propolis, which contains a significant amount of this compound. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Caffeic acid phenethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Caffeic acid phenethyl ester stands out due to its unique combination of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUARLUWKZWEBQ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861176
Record name Phenethyl (E)-caffeate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-29-2, 104594-70-9
Record name (E)-Caffeic acid phenethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeic acid phenethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl (E)-caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl 3,4-dihydroxycinnamate
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Record name CAFFEIC ACID PHENETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Caffeic acid phenethyl ester
Caffeic acid phenethyl ester
Caffeic acid phenethyl ester
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Caffeic acid phenethyl ester
Caffeic acid phenethyl ester
3-Oxo-3-(2-phenylethoxy)propanoic acid
Caffeic acid phenethyl ester
Customer
Q & A

ANone: CAPE interacts with various cellular targets, making it difficult to pinpoint a single mechanism of action.

    ANone:

    • Spectroscopic Data: While the provided research papers don't delve into detailed spectroscopic data, CAPE is generally characterized by techniques like UV-Vis spectroscopy (with characteristic absorbance peaks), infrared spectroscopy (IR, for identifying functional groups), and nuclear magnetic resonance spectroscopy (NMR, for structural elucidation). []

    ANone:

      ANone: The provided research primarily focuses on CAPE's biological activities rather than its catalytic properties. Therefore, we cannot provide information on its reaction mechanisms, selectivity, or catalytic uses from the given context.

      ANone: While the provided research doesn't explicitly detail computational studies on CAPE, such techniques are commonly employed in drug discovery. QSAR models could be developed to correlate CAPE's structure with its biological activities, aiding in the design of more potent and selective derivatives. Molecular docking simulations could be used to study its interactions with target proteins like NF-κB or predict the binding affinity of novel CAPE analogs.

      A: Modifying CAPE's structure influences its biological activity. [] Studies on CAPE analogs revealed:

        ANone:

          ANone: While the provided research focuses on CAPE's biological effects, it's crucial to acknowledge SHE considerations, especially when progressing towards potential therapeutic applications.

            ANone:

              A:

              ANone: The research primarily focuses on CAPE's potential therapeutic benefits, with limited emphasis on toxicological data. Thorough toxicological studies are crucial before considering clinical applications.

                ANone:

                    ANone:

                      ANone:

                        A: Analytical methods used to quantify CAPE, like HPLC or LC-MS, should undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [] This validation ensures reliable and reproducible results.

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